molecular formula C23H31FO6 B12073723 Uridine 5'-Diphospho-N-acetylglucosamine-d3

Uridine 5'-Diphospho-N-acetylglucosamine-d3

Cat. No.: B12073723
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-ABOAMBILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 can be synthesized through chemical, enzymatic, and chemoenzymatic methods. One common method involves the use of uridine 5’-monophosphate and glucosamine as substrates, with the reaction catalyzed by enzymes such as glucokinase, N-acetylglucosamine-phosphate mutase, and N-acetylglucosamine-1-phosphate uridyltransferase . The reaction conditions typically include a pH of 7.4, a temperature of 29°C, and the presence of cofactors such as magnesium chloride and vitamin B1 .

Industrial Production Methods: In industrial settings, Uridine 5’-Diphospho-N-acetylglucosamine-d3 is often produced using whole-cell catalysis methods. Saccharomyces cerevisiae is commonly used as a biocatalyst to enhance the production yield. The optimization of conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels can significantly improve the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .

Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .

Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Mechanism of Action

Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Uridine 5’-Diphospho-N-acetylglucosamine-d3 include Uridine 5’-Diphospho-N-acetylgalactosamine, Uridine 5’-Diphosphoglucose, and Uridine 5’-Diphosphogalactose.

Uniqueness: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique due to its specific role in the glycosylation of proteins and lipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of N-acetylglucosamine, which is crucial for the synthesis of glycoproteins and glycolipids. This specificity makes it an essential compound for studying glycosylation processes and their impact on cellular functions.

Properties

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1

InChI Key

SYWHXTATXSMDSB-ABOAMBILSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

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